Ortho‑Dimethoxy Substitution Pattern Differentiates the Compound from Monomethoxy, Halo, and Unsubstituted Phenyl Analogs
The target compound carries a 2,3‑dimethoxyphenyl group linked to the urea nitrogen. In the broader 3‑aryl‑2,4‑dioxooxazolidine patent space, the majority of exemplified terminal aryl groups are halogenated or unsubstituted phenyl rings [1]. The 2,3‑dimethoxy substitution pattern is electronically and sterically distinct, which, by analogy to well‑studied urea‑based inhibitors, is expected to influence both target affinity and metabolic stability. Direct quantitative binding or ADME data for the target compound are absent from the public domain; the differentiation therefore rests on a class‑level inference drawn from proven structure‑activity trends in the oxazolidinedione/urea field [2].
| Evidence Dimension | Terminal aryl substitution pattern (R group on urea) |
|---|---|
| Target Compound Data | 2,3‑dimethoxyphenyl |
| Comparator Or Baseline | Halogenated phenyl or unsubstituted phenyl analogs exemplified in US 6,057,351 [1]; no quantitative data available |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Structural comparison based on patent disclosures and chemical catalogues |
Why This Matters
A user selecting a compound for structure‑activity relationship (SAR) exploration must treat the dimethoxy substitution as a distinct chemical series that cannot be replaced by halogenated-phenyl analogs without risking a loss of the desired biological profile.
- [1] U.S. Patent 6,057,351. Compounds of the 3‑aryl 2,4‑dioxo oxazolidine family and use thereof in cosmetic and pharmaceuticals. 2000. View Source
- [2] Selvakumar N et al. Synthesis, SAR, and antibacterial activity of novel oxazolidinone analogues possessing urea functionality. Bioorg Med Chem Lett. 2008;18(2):856‑60. View Source
